
Dimethyl cyclopropane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclopropane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
DMCPD is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:
- Synthesis of Montelukast : DMCPD acts as a key starting material in the synthesis of Montelukast, a medication used to manage asthma and allergies.
- Synthesis of Ketorolac : It is also utilized in the production of Ketorolac, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic properties.
Agricultural Applications
The derivatives of DMCPD are explored for their potential use in developing plant protection agents. The cyclopropane structure contributes to the biological activity of these compounds, making them valuable in agricultural chemistry.
Synthetic Pathways and Reactions
DMCPD can undergo various chemical reactions that enhance its utility:
- Nucleophilic Reactions : DMCPD has been shown to participate in ring-opening addition reactions with nucleophiles, leading to the formation of more complex organic molecules.
- Intermediates for Insecticides : The compound serves as an intermediate for synthesizing insecticides, highlighting its importance in pest management strategies .
Case Study 1: Synthesis Improvements
Research has indicated that improved synthetic methods for producing DMCPD yield higher purity and efficiency. For instance, using potassium carbonate as a catalyst in the reaction with malonic acid derivatives has resulted in yields approaching 90% . This enhancement facilitates the practical application of DMCPD in industrial settings.
Studies have focused on the interactions of DMCPD with various biological systems. For example, it has been identified as a slow-binding inhibitor of ketol-acid reductoisomerase in plants, which may lead to insights into its potential herbicidal properties . This indicates a promising avenue for further research in agricultural applications.
Chemical Reactions Analysis
Ring-Opening Reactions with Electrophiles/Nucleophiles
DMCPD undergoes regioselective ring-opening reactions due to strain in its cyclopropane ring. Key examples include:
a. Reaction with Aromatic Aldehydes
In the presence of TaCl₅, DMCPD reacts with aromatic aldehydes (e.g., benzaldehyde) in 1,2-dichloroethane to form substituted tetrahydronaphthalenes. This proceeds via:
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Mechanism :
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Coordination of TaCl₅ to the cyclopropane ring.
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Electrophilic activation leading to ring cleavage.
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Cyclization to form a six-membered carbocycle.
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Aldehyde | Product Yield | Conditions |
---|---|---|
Benzaldehyde | 81% | 2 eq. TaCl₅, 24 h, 23°C |
4-Chlorobenzaldehyde | 76% | 2 eq. TaCl₅, 24 h, 23°C |
This reaction produces 4-aryl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates with cis-stereochemistry .
b. Nucleophilic Additions
DMCPD reacts with nucleophiles (e.g., amines, thiols) via conjugate addition to yield functionalized malonates:
textDMCPD + R-NH₂ → Dimethyl 2-(R-amino)malonate
Such intermediates are critical in synthesizing APIs like Montelukast (asthma drug) and Ketorolac (NSAID) .
Cycloaddition Reactions
DMCPD participates in [2+1] cycloadditions with carbenes or nitrenes:
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Example : Reaction with diazo compounds generates bicyclic structures used in natural product synthesis.
Reactions with Selenoketenes
DMCPD reacts with lithium 2-(trimethylsilyl)ethyne-1-selenolate in the presence of In(OTf)₃ to form selenophene derivatives :
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Product : (Z)-5-Aryl-2-((trimethylsilyl)methylene)dihydroselenophene-3,3(2H)-dicarboxylates.
Acid-Catalyzed Rearrangements
In acidic media (e.g., methanesulfonic acid), DMCPD undergoes ring expansion to form cyclopentane derivatives:
textDMCPD + H⁺ → Cyclopentane-1,1-dicarboxylate
This reaction is utilized to access strained carbocycles for material science applications .
Comparative Reactivity with Analogues
DMCPD’s methyl ester groups enhance electrophilicity compared to bulkier esters:
Compound | Reactivity with Benzaldehyde | Yield |
---|---|---|
Dimethyl cyclopropane-1,1-dicarboxylate | High | 81% |
Diethyl cyclopropane-1,1-dicarboxylate | Moderate | 68% |
Di-n-butyl analogue | Low | 42% |
Experimental Protocols
Synthesis of DMCPD (Perkin Method):
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React diethyl malonate (2.0 mol) with 1,2-dichloroethane (13.2 mol) in DMF.
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Add finely ground K₂CO₃ (4.8 mol) at 115°C.
Typical Reaction Setup :
textDMCPD (1 mmol), TaCl₅ (2 mmol), aldehyde (2 mmol), 1,2-dichloroethane (4 mL), 24 h, 23°C [3].
Mechanistic Insights
Quantum chemical calculations (B3LYP/6-31G(d)/LanL2DZ) reveal:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying dimethyl cyclopropane-1,1-dicarboxylate in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) is widely used for quantification in biological samples (e.g., plant tissues). This method achieves high sensitivity and specificity, with detection limits in the nanomolar range. Key parameters include a C18 reverse-phase column, gradient elution with acetonitrile/water (0.1% formic acid), and MRM (multiple reaction monitoring) transitions optimized for the compound’s fragmentation pattern .
Q. How is this compound synthesized on a laboratory scale?
- Methodological Answer : A common route involves the reaction of nitrones with 1,1-cyclopropanediesters under mild conditions (e.g., room temperature, dichloromethane solvent). The reaction is catalyzed by Lewis acids like BF₃·OEt₂, yielding cyclopropane derivatives with high diastereoselectivity (>90% de). Post-synthesis purification typically employs column chromatography with ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are critical for structural validation of this compound derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm cyclopropane ring geometry (e.g., characteristic coupling constants J = 5–8 Hz for adjacent protons).
- IR : Stretching frequencies for ester carbonyl groups (~1740 cm⁻¹) and cyclopropane C–C bonds (~1020 cm⁻¹) are diagnostic.
- MS : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in cyclopropane ring-forming reactions involving this compound?
- Methodological Answer : Diastereoselectivity depends on steric and electronic effects of substituents. For example, bulky ester groups (e.g., tert-butyl) enhance selectivity by restricting transition-state conformations. Computational modeling (DFT calculations) predicts favorable pathways, while experimental screening of solvents (e.g., toluene vs. THF) and catalysts (e.g., chiral Cu(I) complexes) further refines outcomes. A recent study achieved >95% de using a chiral bis(oxazoline) ligand .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclopropanation reactions?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., kinetic studies vs. computational turnover frequency calculations) identifies systematic errors. For instance, discrepancies in turnover numbers (TON) may arise from unaccounted catalyst decomposition. Redesigning experiments with internal standards (e.g., deuterated analogs) and controlled atmospheres (e.g., inert gas) improves reproducibility. Meta-analyses of published data using factorial design principles (e.g., ANOVA) isolate critical variables like temperature or substrate purity .
Q. How can AI-driven tools enhance synthetic route planning for this compound-based pharmaceuticals?
- Methodological Answer : Platforms like Pistachio or Reaxys integrate retrosynthetic algorithms to propose feasible routes. For example, AI models prioritize pathways with minimal step counts and high atom economy. Virtual screening of reaction databases identifies underutilized intermediates (e.g., 1,1-cyclopropanediesters) for novel applications. Case studies demonstrate 30% reduction in development time for pyrroloindole derivatives .
Properties
IUPAC Name |
dimethyl cyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLZZMFFZUSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074351 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6914-71-2 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylcyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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